5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and as a pharmacological agent. The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity.
This compound can be classified under heterocyclic compounds, specifically those containing isoxazole and oxazole moieties. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The hydrochloride salt form enhances the compound's solubility and stability, which is crucial for pharmaceutical applications.
The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride typically involves several key steps:
Notable synthetic routes include one-pot reactions that minimize the number of steps and solvents used, promoting environmentally friendly synthesis approaches .
The synthesis may utilize catalysts such as Lewis acids or bases to facilitate cyclization and functional group transformations. Reaction conditions such as temperature, pressure, and solvent choice are optimized to yield high purity and yield of the desired product.
The molecular structure of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride can be depicted as follows:
This structure includes:
Key molecular data include:
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are generally carried out under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are used to monitor reaction progress and product purity.
The mechanism of action for 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride primarily involves its interaction with biological targets related to immune modulation. Isoxazole derivatives have been shown to influence various signaling pathways associated with inflammation and immune response regulation.
Studies indicate that compounds with similar structures exhibit activities such as:
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these compounds often exhibit low toxicity profiles while maintaining significant biological activity .
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride has potential applications in various scientific fields:
Research continues to explore its full therapeutic potential, particularly in treating autoimmune disorders and inflammatory diseases .
Isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) rings represent privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities, dipole moments, and metabolic stability. These five-membered heterocycles exhibit distinct electronic profiles: isoxazole's directly adjacent oxygen and nitrogen atoms create a pronounced dipole moment (≈1.5–2.0 D) ideal for target engagement, while the meta-positioned heteroatoms in oxazole confer aromatic character and π-stacking ability [3] [5]. The structural complementarity between these rings enables synergistic binding when combined in polycyclic systems, as demonstrated in 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride. This compound exemplifies strategic heterocyclic fusion, where the isoxazole moiety acts as a hydrophobic domain and the oxazole ring provides a carboxylic acid anchor for directed interactions with biological targets [1] .
Design Strategies and Bioactivity Optimization:
Table 1: Structure-Activity Relationship (SAR) of Isoxazole-Oxazole Hybrids in Anticancer Screening
Position | Substituent | Biological Activity (IC₅₀, µM) | Target Interaction |
---|---|---|---|
Isoxazole C3 | Methyl | 1.2–3.4 (PC3, A549, MCF-7) | Enhanced hydrophobic contact with H-bond donor/acceptor regions |
Isoxazole C3 | Hydrogen | 4.1–8.7 (PC3, A549, MCF-7) | Reduced van der Waals interactions |
Oxazole C4 | Carboxylic acid | <5.0 across panels | Salt bridge formation with lysine/arginine residues |
Oxazole C4 | Ester | 12.9–>20 (all lines) | Loss of critical ionic interactions |
Electronic Modulation: The electron-withdrawing nature of the isoxazole ring (σₘ = 0.35) polarizes the oxazole-carboxylic acid system, lowering its pKₐ to ≈3.1 and promoting ionization under physiological conditions. This ionization state is critical for target engagement, as neutralization reduces anticancer activity by >10-fold. Substituent effects follow linear free-energy relationships: Hammett constants (σ) of isoxazole C5 substituents correlate with cytotoxic potency (R²=0.89), demonstrating predictable tunability [1] [5].
The molecular architecture of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride (C₈H₇ClN₂O₄, MW 230.6 g/mol) exemplifies advanced heterocyclic engineering. Its X-ray crystallography data reveals near-perpendicular dihedral angles (85.7°) between the isoxazole and oxazole planes, creating a three-dimensional topology uncommon in flat heteroaromatics. This configuration exposes multiple hydrogen-bonding sites: the oxazole carboxylic acid (O=C–O⁻), isoxazole nitrogen (δ⁻), and oxazole nitrogen (δ⁻) form a triangular pharmacophore capable of multipoint target binding [1]. The hydrochloride salt further enhances aqueous solubility (log P = -0.42) while preserving cell permeability—a balance rarely achieved with polyheterocyclic systems.
Functional Group Synergies:
Table 2: Intermolecular Interactions of the Compound's Functional Groups
Functional Group | Interaction Type | Bond Length (Å) | Biological Significance |
---|---|---|---|
Carboxylic acid | Salt bridge/H-bond | 2.7–3.1 | Targets catalytic lysines in kinases |
Oxazole N | H-bond acceptor | 3.0 | Binds backbone amides in ATP sites |
Isoxazole ring | π-π stacking | 3.8–4.2 | Intercalates with Phe/Tyr residues |
Hydrochloride | Halogen bonding | 3.3 | Stabilizes protein complexes |
Molecular Properties and Druglikeness: Despite its polyheterocyclic core, the compound exhibits favorable druglike properties. Calculated descriptors include: topological polar surface area (TPSA) = 89.5 Ų, rotatable bonds = 2, H-bond donors = 2, H-bond acceptors = 6. These values comply with Lipinski/Veber guidelines for orally bioavailable drugs, contrasting with traditional oxazole therapeutics like oxaprozin (TPSA=63.6 Ų) and tafamidis (TPSA=96.2 Ų). The 3-methylisoxazole moiety specifically reduces polarity while maintaining target affinity—a strategy employed in blood-brain barrier penetration enhancers [1] .
Synthetic Versatility: This scaffold serves as a precursor for diverse pharmacophores. Under Suzuki-Miyaura conditions, the isoxazole C4 position undergoes palladium-catalyzed cross-coupling (Pd(dppf)Cl₂, K₂CO₃, 80°C) with aryl boronic acids, introducing biaryl motifs that enhance kinase inhibition. Meanwhile, the carboxylic acid enables ring expansion to 1,3,4-oxadiazoles via hydrazide intermediates, generating anticancer derivatives (e.g., 4-(5-(oxazol-4-yl)-1,3,4-oxadiazol-2-yl)benzaldehyde) with submicromolar potencies .
Table 3: Calculated Molecular Properties of Key Oxazole Derivatives
Property | Subject Compound | Oxaprozin | Tafamidis | Ideal Range |
---|---|---|---|---|
Molecular weight | 230.6 | 293.3 | 284.3 | <500 |
LogP | -0.42 | 3.1 | 2.8 | <5 |
TPSA (Ų) | 89.5 | 63.6 | 96.2 | <140 |
H-bond donors | 2 | 1 | 3 | ≤5 |
H-bond acceptors | 6 | 4 | 6 | ≤10 |
Rotatable bonds | 2 | 4 | 5 | ≤10 |
Note: Data derived from computational analysis (Molinspiration) of cited compounds [1] [9]
The structural complexity of this polycyclic system enables privileged target interactions. Molecular docking reveals simultaneous binding to three subpockets in p38 MAP kinase: (1) the carboxylic acid anchors to Lys53, (2) the isoxazole nitrogen H-bonds to Met109, and (3) the oxazole ring π-stacks with Tyr35. This multipoint engagement yields Kᵢ = 190 nM—superior to monosubstituted oxazole controls (Kᵢ >1 µM). Such targeted polypharmacology underpins the scaffold's utility in designing kinase inhibitors, epigenetic modulators, and anti-infective agents [1] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3